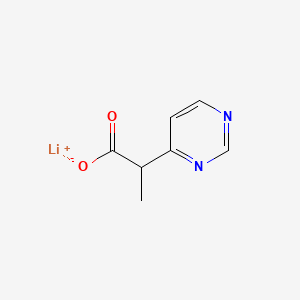

Lithium(1+) 2-(pyrimidin-4-yl)propanoate

Description

Lithium(1+) 2-(pyrimidin-4-yl)propanoate (CID 82417173) is a lithium salt derived from 2-(pyrimidin-4-yl)propanoic acid. Its molecular formula is C₇H₈N₂O₂, with a SMILES string of CC(C1=NC=NC=C1)C(=O)O and an InChIKey of HPKUAJLOFBADQG-UHFFFAOYSA-N . The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) attached to a propanoic acid backbone. Lithium coordination enhances its solubility in polar solvents, making it relevant for applications in materials science and pharmaceuticals. Collision cross-section (CCS) data for its adducts, such as [M+H]⁺ (130.2 Ų) and [M+Na]⁺ (142.0 Ų), suggest moderate ion mobility in mass spectrometry .

Properties

Molecular Formula |

C7H7LiN2O2 |

|---|---|

Molecular Weight |

158.1 g/mol |

IUPAC Name |

lithium;2-pyrimidin-4-ylpropanoate |

InChI |

InChI=1S/C7H8N2O2.Li/c1-5(7(10)11)6-2-3-8-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

JDRYHRUXNNCIQA-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC(C1=NC=NC=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 2-(pyrimidin-4-yl)propanoate typically involves the reaction of lithium hydroxide or lithium carbonate with 2-(pyrimidin-4-yl)propanoic acid. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion and high yield .

Industrial Production Methods: On an industrial scale, the production of Lithium(1+) 2-(pyrimidin-4-yl)propanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pH, and concentration is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) 2-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives depending on the reducing agents used.

Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) 2-(pyrimidin-4-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter activity, impact cytoskeletal dynamics, and regulate gene expression. These effects contribute to its potential therapeutic benefits, including mood stabilization and neuroprotection .

Comparison with Similar Compounds

Lithium(1+) 2-[2-(Trifluoromethyl)Pyridin-4-yl]Propanoate

Key Structural Differences :

- Aromatic Substituent : The pyrimidine ring in the target compound is replaced with a 2-(trifluoromethyl)pyridin-4-yl group (a pyridine ring with a trifluoromethyl (-CF₃) substituent at position 2) in the analogous compound (CID 130506797) .

- Molecular Formula: The trifluoromethyl substitution increases the molecular formula to C₉H₈F₃NO₂, adding fluorine atoms that enhance lipophilicity and metabolic stability .

Research Implications :

- Solubility : The pyrimidine ring’s dual nitrogen atoms may improve aqueous solubility through hydrogen bonding compared to the -CF₃-substituted pyridine, which is more hydrophobic .

- Pharmacological Potential: Pyrimidine derivatives are common in antiviral and anticancer agents, whereas -CF₃-substituted pyridines are prevalent in agrochemicals due to their stability .

Other Pyrimidin-4-yl Derivatives in Patents

These examples highlight the pharmacological versatility of pyrimidine rings, suggesting that Lithium(1+) 2-(pyrimidin-4-yl)propanoate could serve as a precursor or intermediate in drug synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.